2-Bromo-4-(bromomethyl)pyridine hydrobromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-4-(bromomethyl)pyridine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N.BrH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFPZFMKJFKIKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CBr)Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856832 | |

| Record name | 2-Bromo-4-(bromomethyl)pyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32938-44-6 | |

| Record name | 2-Bromo-4-(bromomethyl)pyridine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-(bromomethyl)pyridine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-(bromomethyl)pyridine hydrobromide: Structure, Properties, and Applications in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-(bromomethyl)pyridine hydrobromide is a highly functionalized pyridine derivative that serves as a versatile and reactive building block in modern organic synthesis. Its unique structure, featuring two distinct bromine-carbon bonds with differing reactivities, makes it a valuable precursor for the synthesis of a wide array of complex molecules, particularly in the realm of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and spectroscopic characterization of this compound. Furthermore, it delves into its synthetic applications, offering detailed experimental protocols for its preparation and its use in key transformations such as nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Safety considerations and handling procedures are also discussed to ensure its effective and safe utilization in the laboratory.

Chemical Structure and Physicochemical Properties

This compound (CAS Number: 32938-44-6) is a salt of the halogenated pyridine derivative, 2-bromo-4-(bromomethyl)pyridine, and hydrobromic acid.[1] The presence of the hydrobromide salt enhances the compound's stability and handling characteristics.

Molecular Structure

The core structure consists of a pyridine ring substituted at the 2-position with a bromine atom and at the 4-position with a bromomethyl group.[1] The nitrogen atom in the pyridine ring influences the electronic properties of the molecule, rendering the ring electron-deficient and activating the substituents towards certain reactions.

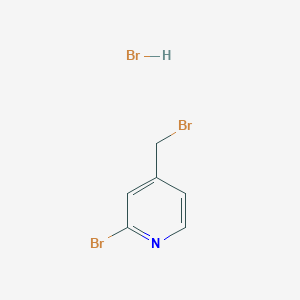

Diagram: Chemical Structure of this compound

A 2D representation of the chemical structure.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 32938-44-6 | [1] |

| Molecular Formula | C₆H₆Br₃N | [1] |

| Molecular Weight | 331.83 g/mol | [1] |

| Appearance | White to light yellow powder or crystals | |

| Melting Point | 189–192°C | [1] |

| Solubility | Soluble in polar aprotic solvents (e.g., dichloromethane) | [1] |

| InChI Key | YLFPZFMKJFKIKW-UHFFFAOYSA-N |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons and the bromomethyl protons. The pyridine protons typically appear in the aromatic region (δ 7.0-9.0 ppm), with their chemical shifts and coupling patterns influenced by the bromine and bromomethyl substituents. A key signal is the singlet for the bromomethyl (-CH₂Br) protons, which is anticipated around δ 4.80 ppm.[1] The pyridine ring protons are expected at approximately δ 8.50 (doublet, 1H) and δ 7.90 (singlet, 1H).[1]

-

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the aromaticity of the pyridine ring. The carbon of the bromomethyl group is expected to appear in the aliphatic region, while the pyridine carbons will be in the aromatic region.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. A notable peak is the C-Br stretching vibration, which typically appears in the fingerprint region around 670 cm⁻¹.[1] Other significant peaks will correspond to the C-H stretching and bending vibrations of the aromatic ring and the methylene group, as well as the C=C and C=N stretching vibrations of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. The mass spectrum will show a characteristic isotopic pattern due to the presence of three bromine atoms (⁷⁹Br and ⁸¹Br isotopes). This pattern is a key identifier for bromine-containing compounds.

Synthesis and Reactivity

This compound is a highly reactive compound, primarily due to the presence of two electrophilic bromine substituents.[1] This reactivity makes it a valuable intermediate in a variety of organic transformations.

Synthesis

A common synthetic route to 2-Bromo-4-(bromomethyl)pyridine involves a two-step process starting from 2-bromo-4-methylpyridine.

Diagram: Synthetic Pathway

A general scheme for the synthesis of the title compound.

Experimental Protocol: Synthesis of this compound

Step 1: Bromination of the Methyl Group

-

To a solution of 2-bromo-4-methylpyridine in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).[1]

-

Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).[1]

-

Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-bromo-4-(bromomethyl)pyridine.

Step 2: Hydrobromide Salt Formation

-

Dissolve the crude 2-bromo-4-(bromomethyl)pyridine in an anhydrous polar aprotic solvent, such as dichloromethane (CH₂Cl₂).[1]

-

Cool the solution to 0°C in an ice bath.

-

Bubble hydrogen bromide (HBr) gas through the solution for approximately one hour.[1]

-

Evaporate the solvent under reduced pressure to isolate the this compound salt as a solid.[1]

Reactivity and Key Reactions

The two bromine atoms in this compound exhibit differential reactivity, which can be exploited for selective functionalization. The bromine atom on the methyl group is more susceptible to nucleophilic substitution (SN2 type reactions), while the bromine atom on the pyridine ring is more amenable to palladium-catalyzed cross-coupling reactions.

Diagram: Reactivity Profile

Differential reactivity of the two C-Br bonds.

Applications in Medicinal Chemistry and Drug Development

This compound is a crucial building block in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals.[1] Its ability to participate in diverse chemical transformations allows for the construction of complex molecular architectures found in many drug candidates.

Role in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. Several synthetic routes towards PARP inhibitors, such as Olaparib, utilize substituted bromopyridine derivatives as key intermediates. While the direct use of the title compound in the synthesis of Olaparib is not explicitly detailed in readily available literature, its structural motifs are highly relevant to the construction of the core structures of these inhibitors. For instance, the bromomethylpyridine moiety can be elaborated through nucleophilic substitution and cross-coupling reactions to build the complex heterocyclic systems characteristic of PARP inhibitors.

Experimental Protocol: Nucleophilic Substitution with an Amine

This protocol provides a general method for the reaction of this compound with a primary or secondary amine.

-

In a round-bottom flask, dissolve this compound in a suitable polar aprotic solvent, such as acetonitrile or DMF.

-

Add the desired amine (typically 1.1 to 1.5 equivalents) to the solution.

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or potassium carbonate, to neutralize the hydrobromic acid and the HBr generated during the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted pyridine derivative.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the aryl bromide position.

-

To a Schlenk flask, add this compound, the desired arylboronic acid (1.1-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., potassium carbonate or cesium carbonate).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and an aqueous solution of the base.

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired biaryl product.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye damage. May cause respiratory irritation.

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its distinct reactive sites allow for selective and sequential functionalization, making it an important building block for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. A thorough understanding of its properties, reactivity, and safe handling is essential for its effective utilization in research and development.

References

Sources

2-Bromo-4-(bromomethyl)pyridine hydrobromide CAS number and synonyms

An In-depth Technical Guide to 2-Bromo-4-(bromomethyl)pyridine hydrobromide

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and synthetic chemistry. It provides an in-depth exploration of this compound, a highly reactive and versatile building block. The focus is on its chemical identity, synthesis, reactivity, and applications, underpinned by established scientific principles and methodologies.

Compound Identification and Physicochemical Properties

This compound is a halogenated pyridine derivative valued for its dual reactivity.[1] The presence of a bromine atom on the pyridine ring and another in the benzylic methyl group allows for selective and sequential functionalization, making it a strategic intermediate in the synthesis of complex molecules.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 32938-44-6 | [1][2][3] |

| Molecular Formula | C₆H₆Br₃N (or C₆H₅Br₂N·HBr) | [2][3] |

| Molecular Weight | 331.83 g/mol | [1][3] |

| IUPAC Name | 2-bromo-4-(bromomethyl)pyridine;hydrobromide | [1] |

| InChI Key | YLFPZFMKJFKIKW-UHFFFAOYSA-N | [1] |

| Synonyms | While no common synonyms are widely documented, based on the nomenclature of similar compounds, it may be referred to as 2-Bromo-4-picolyl bromide hydrobromide. |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Physical State | Solid. Often a white to off-white or yellow powder/crystal. | Inferred from similar compounds[4] |

| Storage Conditions | Inert atmosphere, recommended storage at 2-8°C. | [2] |

| Reactivity Profile | Highly reactive due to two electrophilic bromine substituents. | [1] |

Synthesis and Mechanistic Insights

The most direct and common route to 2-Bromo-4-(bromomethyl)pyridine is through the selective free-radical bromination of the methyl group on a 2-bromo-4-methylpyridine precursor.[5] The subsequent treatment with hydrobromic acid affords the hydrobromide salt, which enhances stability and improves handling characteristics.

Core Synthetic Pathway: Radical Bromination

The synthesis hinges on the principle that benzylic protons (in this case, on the methyl group attached to the pyridine ring) are particularly susceptible to abstraction by radicals. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, steady concentration of bromine radicals, minimizing side reactions. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is required to start the chain reaction.

Caption: Synthesis workflow for the target compound.

Experimental Protocol: Two-Step Synthesis

This protocol describes the synthesis starting from 2-bromo-4-methylpyridine.

Part A: Radical Bromination of 2-Bromo-4-methylpyridine [5]

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromo-4-methylpyridine (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator like AIBN.

-

Reaction: Heat the mixture to reflux. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.

-

Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Bromo-4-(bromomethyl)pyridine free base.

Part B: Hydrobromide Salt Formation [1]

-

Dissolution: Dissolve the crude free base from Part A in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

-

Acidification: Cool the solution in an ice bath (0°C). Bubble anhydrous hydrogen bromide (HBr) gas through the solution for approximately 1 hour, or add a solution of HBr in a compatible solvent.

-

Precipitation: The hydrobromide salt will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold anhydrous solvent, and dry under vacuum to obtain this compound.

Chemical Reactivity and Strategic Applications

The synthetic utility of this compound stems from the differential reactivity of its two bromine atoms. The bromomethyl group is highly susceptible to nucleophilic substitution (Sₙ2) reactions, while the bromo group on the aromatic ring is primed for transition-metal-catalyzed cross-coupling reactions.[1]

-

Nucleophilic Substitution: The -CH₂Br group readily reacts with a wide range of nucleophiles, including amines, thiols, and alcohols, to introduce diverse functional groups. This is a cornerstone of its use in building larger molecular scaffolds.[1]

-

Cross-Coupling Reactions: The C2-Br position is an excellent handle for forming new carbon-carbon or carbon-nitrogen bonds via reactions like Suzuki, Negishi, or Buchwald-Hartwig couplings.[1][6] This allows for the elaboration of the pyridine core.

This dual functionality enables a modular approach to synthesis, where complex molecules can be assembled in a controlled, stepwise manner.

Caption: The dual reactivity modes of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyridines are privileged structures in medicinal chemistry.[1] this compound serves as a key intermediate for synthesizing compounds with potential biological activity.[1] Its utility lies in its ability to connect different pharmacophores or to serve as a scaffold for building libraries of compounds for screening. The pyridine nitrogen can act as a hydrogen bond acceptor, and modifications at the 2- and 4-positions allow for fine-tuning of a molecule's steric and electronic properties to optimize interactions with biological targets like enzymes or receptors.[1][7]

Safety and Handling

While specific safety data for this exact compound is not extensively published, related structures such as 2-(Bromomethyl)pyridine hydrobromide are classified as corrosive and can cause severe skin burns and eye damage.[8]

-

GHS Classification (Inferred): Skin Corrosion/Irritation, Category 1B (H314).

-

Personal Protective Equipment (PPE): Always handle this compound within a fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Due to its reactivity, it should be stored in a cool, dry place under an inert atmosphere.[2]

Conclusion

This compound is a high-value synthetic intermediate characterized by its CAS Number 32938-44-6.[1] Its strategic importance is derived from the orthogonal reactivity of its two bromine substituents, which enables facile and selective derivatization through both nucleophilic substitution and cross-coupling reactions. This predictable reactivity profile makes it an indispensable tool for medicinal chemists and researchers in the construction of novel, complex heterocyclic compounds for pharmaceutical and agrochemical applications.[1] Proper understanding of its synthesis, handling, and chemical behavior is paramount to leveraging its full potential in research and development.

References

-

PubChem. (n.d.). 2-(Bromomethyl)pyridine hydrobromide. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-4-(bromomethyl)pyridine. Retrieved from [Link]

- Google Patents. (2015). CN104974082A - Preparation method of 2-methyl-4-bromopyridine.

-

Organic Syntheses. (n.d.). 2-bromopyridine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Support information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-4-pyridinemethanol. Retrieved from [Link]

Sources

- 1. This compound | 32938-44-6 | Benchchem [benchchem.com]

- 2. 32938-44-6|this compound|BLD Pharm [bldpharm.com]

- 3. aldlab-chemicals_PYRIDINE,2-BROMO-4-(BROMOMETHYL)-,HYDROBROMIDE [aldlab.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. 2-(Bromomethyl)pyridine hydrobromide | C6H7Br2N | CID 2734720 - PubChem [pubchem.ncbi.nlm.nih.gov]

Literature review of pyridine derivatives synthesized from 2-Bromo-4-(bromomethyl)pyridine

The following technical guide details the strategic application of 2-Bromo-4-(bromomethyl)pyridine (CAS: 83004-14-2) in high-value organic synthesis. This scaffold is a "dual-electrophile" system, offering orthogonal reactivity profiles that allow medicinal chemists to build complex libraries with high precision.

A Dual-Electrophile Scaffold for Drug Discovery

Executive Summary: The "Tale of Two Bromides"

2-Bromo-4-(bromomethyl)pyridine represents a privileged scaffold in medicinal chemistry due to its unique electronic asymmetry. It possesses two distinct electrophilic sites:

-

The Benzylic Bromide (

): Highly reactive toward -

The 2-Pyridyl Bromide (

): A classic handle for metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and

The strategic value of this molecule lies in the chemoselectivity between these two sites.[1] By tuning reaction conditions, researchers can selectively functionalize one position while leaving the other intact for subsequent diversification.[1] This guide provides the decision-making framework and validated protocols to exploit this duality.

Chemoselectivity & Reactivity Profile[1]

To successfully utilize this scaffold, one must understand the mechanistic divergence of its reactive centers.

| Feature | Benzylic Position (C4-Methyl) | Pyridyl Position (C2) |

| Hybridization | ||

| Primary Mechanism | Oxidative Addition (Pd/Ni) or | |

| Reactivity Driver | Steric accessibility & Leaving group stability | Electron deficiency of the pyridine ring |

| Hard/Soft Preference | Reacts well with both Hard (O, N) and Soft (S) nucleophiles | Prefers Soft nucleophiles (via Pd catalysis) |

| Key Risk | Hydrolysis to alcohol; Dimerization | Protodehalogenation (reduction) |

Decision Logic: Which Bond First?

-

Path A (Benzylic First): Recommended for most workflows. The benzylic position is unstable and prone to hydrolysis. Converting it early to a stable amine, ether, or thiol "locks" this position, allowing harsh conditions (high heat, strong bases) to be used later for the C2-position coupling.

-

Path B (Aryl First): Challenging but possible.[1] Requires highly selective Pd-catalysts (e.g., Pd(PPh3)4) that insert into the

bond faster than the nucleophile attacks the benzylic position.

Synthetic Pathways Visualization[2]

The following diagram illustrates the divergent workflows available from the parent scaffold.

Figure 1: Divergent synthetic pathways. Path A prioritizes benzylic stability; Path B prioritizes core scaffold modification.

Validated Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold

Starting Material: 2-Bromo-4-methylpyridine (CAS: 4926-28-7) Transformation:[2] Radical Bromination (Wohl-Ziegler)

Context: This reaction is sensitive to moisture and requires initiation. Over-bromination (dibromomethyl) is a common side reaction.

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser.

-

Reagents:

-

2-Bromo-4-methylpyridine (10.0 mmol, 1.72 g)

-

N-Bromosuccinimide (NBS) (10.5 mmol, 1.87 g)

-

AIBN (Catalytic, 0.5 mmol, 82 mg) or Benzoyl Peroxide.

-

Solvent:

or Trifluorotoluene (Green alternative), 50 mL.

-

-

Procedure:

-

Dissolve starting material in solvent.[3] Add NBS and AIBN.[4]

-

Heat to reflux (

) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting material spot ( -

Critical Step: If the reaction stalls, add a second portion of AIBN (0.1 eq).

-

-

Workup: Cool to

to precipitate succinimide. Filter. Concentrate filtrate.[3][4] -

Purification: Flash chromatography (0

10% EtOAc in Hexanes).-

Yield Expectation: 60–75%.

-

Protocol 2: Selective Benzylic Amination (Path A)

Target: 2-Bromo-4-(aminomethyl)pyridine derivatives.[3][5]

Context: The benzylic bromide is so reactive that using excess amine is crucial to prevent dialkylation (where the product reacts with another molecule of starting material).

-

Reagents:

-

2-Bromo-4-(bromomethyl)pyridine (1.0 eq)[6]

-

Secondary Amine (e.g., Morpholine, Piperidine) (1.2 eq)

-

Base:

(2.0 eq) or DIPEA (1.5 eq). -

Solvent: Acetonitrile (

) or DMF.

-

-

Procedure:

-

Dissolve the pyridine derivative in

at -

Add the base, followed by the dropwise addition of the amine.[7]

-

Stir at

for 30 mins, then warm to RT for 2 hours.

-

-

Validation: LC-MS will show the mass shift corresponding to

.-

Note: The 2-bromo position remains intact under these mild conditions (

).

-

Protocol 3: Chemoselective Suzuki Coupling (Path B)

Target: 2-Aryl-4-(bromomethyl)pyridine.

Context: This is the "high-risk, high-reward" path. To prevent the benzylic bromide from reacting, you must use anhydrous conditions (to prevent hydrolysis) and avoid strong nucleophilic bases.

-

Reagents:

-

2-Bromo-4-(bromomethyl)pyridine (1.0 eq)[6]

-

Aryl Boronic Acid (1.1 eq)

-

Catalyst:

(5 mol%) — preferred for its steric bulk and lower reactivity toward alkyl halides compared to Pd-dppf. -

Base:

(2M aqueous) is standard, but for this substrate, use solid

-

-

Procedure:

-

Degas solvents thoroughly (sparge with Argon for 15 mins).

-

Combine reactants in a sealed tube under Argon.

-

Heat to

for 8–12 hours.

-

-

Mechanistic Check: If you observe a "dimer" (Wurtz-type coupling of the benzylic positions), lower the temperature and increase the catalyst loading.

Case Study: Antibacterial Nitroimidazoles

Application: Treatment of Tuberculosis (TB) and anaerobic infections.

A pivotal application of this scaffold is found in the synthesis of hybrid antibiotics. Researchers utilized 2-bromo-4-(bromomethyl)pyridine to link a nitroimidazole (active against anaerobes) with a phenyl oxazolidinone (active against Gram-positives).[8]

-

Step 1: The benzylic bromide was reacted with a nitroimidazole core via

displacement ( -

Step 2: The 2-bromo position was coupled via Suzuki reaction to a fluorophenyl-oxazolidinone boronate.

-

Result: A dual-action antibiotic where the pyridine linker provided optimal spacing and solubility properties.

References

-

Synthesis of Pyridine Derivatives: BenchChem Technical Protocols. "Preparation of 2-Bromo-4-(bromomethyl)pyridine: An Application Note." (2025).[1][3][4][7][9]

-

Medicinal Chemistry Applications: Journal of Medicinal Chemistry. "Bicyclic nitroimidazoles covalently linked to substituted phenyl oxazolidinones." (Patent WO2009120789A1).

-

Suzuki Coupling Methodology: Journal of the American Chemical Society. "Room-Temperature Alkyl-Alkyl Suzuki Cross-Coupling of Alkyl Bromides." (Contextualizing alkyl vs aryl reactivity).

-

Scaffold Reactivity Data: PubChem Compound Summary. "2-Bromo-4-(bromomethyl)pyridine (CID 12954806)."

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Bromo-4-methylpyridine | 4926-28-7 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN104974082A - Preparation method of 2-methyl-4-bromopyridine - Google Patents [patents.google.com]

- 6. echemi.com [echemi.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. WO2009120789A1 - Bicyclic nitroimidazoles covalently linked to substituted phenyl oxazolidinones - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Difference between 2-Bromo-4-(bromomethyl)pyridine free base and hydrobromide salt

This technical guide details the critical distinctions between 2-Bromo-4-(bromomethyl)pyridine (free base) and its hydrobromide salt . It is designed for researchers requiring high-purity electrophiles for drug discovery and heterocycle synthesis.[1]

Free Base vs. Hydrobromide Salt: Stability, Reactivity, and Handling

Executive Summary

2-Bromo-4-(bromomethyl)pyridine is a versatile bifunctional building block containing an aryl bromide (for cross-coupling) and a benzylic-like alkyl bromide (for nucleophilic substitution).

-

The Problem: The free base form is inherently unstable due to intermolecular self-alkylation (quaternization), leading to rapid degradation into insoluble tars or polymers, even at room temperature.[1]

-

The Solution: The hydrobromide salt protonates the pyridine nitrogen, eliminating its nucleophilicity.[1] This renders the molecule stable for long-term storage and transport.[1]

-

Recommendation: Always acquire and store the hydrobromide salt .[1] Convert to the free base in situ or immediately prior to use only if strictly necessary.[1]

Molecular Mechanics: The Instability Mechanism

To understand the handling requirements, one must understand the failure mode of the free base.[1]

The "Self-Destruct" Pathway

The free base contains both a nucleophile (the pyridine nitrogen lone pair) and a potent electrophile (the bromomethyl group). In the liquid or concentrated solution phase, the nitrogen of one molecule attacks the methylene carbon of another.[1] This chain reaction forms an ionic polymer (pyridinium salt), observed macroscopically as the material turning into a black, intractable solid.[1]

Mechanism of Stabilization (Hydrobromide Salt):

Adding HBr protonates the nitrogen lone pair (

Figure 1: Mechanistic comparison of free base self-alkylation versus salt stabilization.

Physicochemical Comparison

| Feature | Free Base | Hydrobromide Salt |

| CAS Number | 83004-14-2 | 32938-44-6 (or 73870-24-3 for 4-isomer analog) |

| Formula | C₆H₅Br₂N | C₆H₅Br₂N · HBr |

| Molecular Weight | 250.92 g/mol | 331.83 g/mol |

| Physical State | Low-melting solid or Oil | Crystalline Solid (White to Off-white) |

| Melting Point | Low (< 50°C) | High (> 180°C, decomp.) |

| Solubility | DCM, EtOAc, Toluene | Water, Methanol, DMSO |

| Shelf Life | Hours to Days (at RT) | Years (Desiccated, < 4°C) |

| Primary Hazard | Skin Irritant, Lachrymator | Corrosive (Acidic), Hygroscopic |

Experimental Protocols

Protocol A: Storage & Handling

-

Storage: Store the hydrobromide salt at 2–8°C under an inert atmosphere (Argon/Nitrogen). It is hygroscopic; moisture can induce hydrolysis of the alkyl bromide to the alcohol.[1]

-

Weighing: Weigh quickly in air or use a glovebox. Avoid metal spatulas if possible (corrosion risk); use glass or plastic.[1]

Protocol B: Generating the Free Base (For Acid-Sensitive Reactions)

If your reaction cannot tolerate the acidic proton of the HBr salt (e.g., using organometallics or weak bases), generate the free base immediately before use.[1]

-

Dissolution: Suspend the HBr salt (1.0 equiv) in Dichloromethane (DCM).

-

Neutralization: Add an equal volume of saturated aqueous NaHCO₃ (do not use strong bases like NaOH, which may hydrolyze the alkyl bromide).[1]

-

Extraction: Shake vigorously. The free base will partition into the DCM layer.[1]

-

Drying: Separate the organic layer, dry over MgSO₄, and filter.

-

Usage: Concentrate in vacuo only if necessary and keep the bath temperature < 30°C . Use the residue immediately. Do not store.

Protocol C: Direct Use (Recommended)

For most nucleophilic substitutions (e.g., with amines, thiols, or phenols), use the salt directly by adding an extra equivalent of base to the reaction mixture.[1]

-

Reagents: HBr Salt (1.0 equiv) + Nucleophile (1.0 equiv) + Base (2.0–2.5 equiv).

-

Base Choice:

or -

Order of Addition: Add the base to the nucleophile first, then add the HBr salt solid.[1] This ensures the free base is generated in the presence of the trap (the nucleophile), minimizing self-alkylation.[1]

Decision Logic for Synthesis

Use this workflow to determine which form to employ in your specific application.

Figure 2: Decision matrix for selecting the appropriate reagent form and handling method.

References

-

BenchChem. (n.d.).[1] 2-Bromo-4-(bromomethyl)pyridine hydrobromide Properties and CAS. Retrieved from

-

Sigma-Aldrich. (n.d.).[1] 4-(Bromomethyl)pyridine hydrobromide Product Specification. (Used as analog reference for salt stability). Retrieved from

-

PubChem. (2025).[1] 2-Bromo-4-(bromomethyl)pyridine Compound Summary. National Library of Medicine.[1] Retrieved from

-

Google Patents. (2009).[1] WO2009120789A1 - Bicyclic nitroimidazoles covalently linked to substituted phenyl oxazolidinones.[1] (Describes synthesis of the HBr salt from alcohol). Retrieved from

Sources

Methodological & Application

Strategic Bifunctionalization: A Guide to 2-Bromo-4-(bromomethyl)pyridine Hydrobromide

Abstract & Strategic Value

2-Bromo-4-(bromomethyl)pyridine hydrobromide (CAS: 32938-44-6) is a high-value bifunctional scaffold in medicinal chemistry. Its utility lies in the orthogonal reactivity of its two electrophilic sites:

-

The "Hot" Electrophile (C4-Bromomethyl): A highly reactive benzylic-like halide susceptible to rapid

substitution under mild conditions. -

The "Warm" Electrophile (C2-Bromo): A heteroaryl halide requiring metal catalysis (Suzuki, Sonogashira, Buchwald-Hartwig) or forcing

conditions to react.

This guide outlines the "Benzylic-First" strategy, a robust workflow that prevents polymerization and hydrolysis, enabling the rapid generation of heterocyclic libraries for kinase inhibition and PET radiotracer development.

Chemical Profile & Handling

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 32938-44-6 |

| Formula | |

| MW | 331.83 g/mol (Salt) / 250.92 g/mol (Free Base) |

| Appearance | White to off-white crystalline solid |

| Hazards | Corrosive, Lachrymator . Causes severe skin burns and eye damage.[1][2] Handle in a fume hood. |

| Storage | Hygroscopic. Store at -20°C under inert atmosphere ( |

Critical Handling Note: The Salt Factor

This compound is supplied as a hydrobromide (HBr) salt .[3]

-

Problem: The acidic proton can protonate nucleophiles (amines), quenching their reactivity, or degrade acid-sensitive catalysts.

-

Solution: You must neutralize the salt in situ using excess base or perform a free-basing workup prior to the reaction (Protocol 1).

Strategic Workflow: The "Benzylic-First" Approach

Attempting to couple the C2-bromide first (e.g., Suzuki coupling) often leads to failure because the C4-bromomethyl group is thermally unstable and prone to hydrolysis or self-alkylation (polymerization) under the basic, heated conditions of cross-coupling.

Recommended Pathway:

-

Functionalize C4 via mild

(Introduction of Linker/Tail). -

Functionalize C2 via Metal Catalysis (Introduction of Core Scaffold).

Figure 1: The "Benzylic-First" synthetic strategy ensures the survival of the reactive alkyl bromide.

Detailed Protocols

Protocol 1: Free-Basing (Preparation)

Use this if your nucleophile is acid-sensitive or expensive.

-

Suspend this compound (1.0 equiv) in DCM (10 mL/g).

-

Add saturated aqueous

(10 mL/g) and stir vigorously for 15 minutes at 0°C. -

Separate the organic layer.[4] Extract the aqueous layer once with DCM.

-

Dry combined organics over

, filter, and concentrate in vacuo at <30°C (Heat sensitive!). -

Result: The free base is an unstable oil/low-melting solid. Use immediately.

Protocol 2: C4-Functionalization ( Substitution)

Target: Synthesis of amine linkers (e.g., for PROTACs or kinase inhibitors).

Reagents:

-

Substrate: 2-Bromo-4-(bromomethyl)pyridine (HBr salt or Free Base)[3]

-

Nucleophile: Secondary amine (e.g., Morpholine, Piperazine)

-

Base:

(3.0 equiv if using salt; 1.5 equiv if using free base) -

Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step:

-

Setup: In a flame-dried round-bottom flask under

, dissolve the amine (1.1 equiv) in ACN (0.1 M). -

Base Addition: Add powdered

(3.0 equiv). Stir for 10 mins. -

Substrate Addition: Add 2-bromo-4-(bromomethyl)pyridine HBr salt (1.0 equiv) portion-wise at 0°C.

-

Note: Adding solid salt to the amine solution prevents high local concentrations of the alkyl bromide, reducing dimer formation.

-

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitor: TLC (Hex/EtOAc) or LCMS. The benzylic bromide is highly active; heating is rarely required and may cause elimination to the vinyl pyridine.

-

-

Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over

.[4] -

Purification: Flash column chromatography.

-

Outcome: 2-bromo-4-(aminomethyl)pyridine derivatives.

-

Optimization Table: Solvent Effects

| Solvent | Rate | Side Products | Recommendation |

|---|---|---|---|

| ACN | Fast | Minimal | Preferred for most amines. |

| DMF | Very Fast | Hydrolysis (if wet) | Use for low-solubility nucleophiles. |

| THF | Slow | Ammonium salts precipitate | Good for filtration-based workup. |

Protocol 3: C2-Functionalization (Suzuki-Miyaura Coupling)

Target: Biaryl formation.[5]

Reagents:

-

Substrate: Product from Protocol 2 (Aryl bromide)

-

Partner: Aryl Boronic Acid (1.2 equiv)

-

Catalyst:

(5 mol%) -

Base:

(aqueous)

Step-by-Step:

-

Degassing: In a microwave vial or sealed tube, combine the Aryl Bromide (1.0 equiv) and Boronic Acid (1.2 equiv) in 1,4-Dioxane (0.1 M). Sparge with Argon for 5 minutes.

-

Catalyst: Add

(0.05 equiv) and-

Why this catalyst? Bidentate ligands like dppf resist de-ligation by the pyridine nitrogen, a common cause of catalyst poisoning in pyridine couplings [1].

-

-

Reaction: Seal and heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

-

Workup: Filter through a Celite pad, washing with EtOAc. Concentrate and purify via silica gel chromatography.

Mechanism & Troubleshooting

Mechanism: The / Suzuki Sequence

The following diagram illustrates the mechanistic flow, highlighting the specific activation modes.

Figure 2: Mechanistic progression from orbital-controlled substitution to metal-mediated coupling.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Hydrolysis of benzylic bromide. | Ensure solvents are anhydrous. Avoid hydroxide bases; stick to Carbonates or DIPEA. |

| Polymerization | Intermolecular reaction. | Keep concentration low (0.05 M) during addition. Add substrate to the nucleophile. |

| No Reaction (Step 2) | Catalyst poisoning by Pyridine N. | Switch to |

| Protodeboronation | Unstable Boronic Acid. | Use Boronic Esters (Pinacol) or add |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

BenchChem. (2024). This compound Product Data. BenchChem Database.

-

PubChem. (2024). 2-Bromo-4-(bromomethyl)pyridine Compound Summary. National Library of Medicine.

-

Li, J. J. (2014).[8] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (General reference for Suzuki/SN2 mechanisms in heterocycles).

-

Sigma-Aldrich. (2023). Safety Data Sheet: this compound.[2]

Sources

- 1. fishersci.com [fishersci.com]

- 2. lobachemie.com [lobachemie.com]

- 3. This compound | 32938-44-6 | Benchchem [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Regioselective synthesis of 4-functionalized pyridines [ouci.dntb.gov.ua]

Application Notes and Protocols: Alkylation of 2-Bromo-4-(bromomethyl)pyridine hydrobromide

Introduction

2-Bromo-4-(bromomethyl)pyridine hydrobromide is a highly reactive and versatile bifunctional reagent of significant interest in medicinal chemistry and materials science. Its structure incorporates two distinct electrophilic centers: a bromomethyl group at the 4-position, which is highly susceptible to nucleophilic substitution, and a bromo-substituted pyridine ring at the 2-position, amenable to a variety of cross-coupling reactions.[1][2] This dual reactivity allows for sequential and site-selective functionalization, making it a valuable building block for the synthesis of complex molecular architectures and biologically active compounds.[1]

This document provides a comprehensive guide to the alkylation of this compound, focusing on the more reactive C4-bromomethyl position. It is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical considerations for successful and reproducible alkylation reactions.

Mechanistic Insights and Strategic Considerations

The alkylation of this compound primarily occurs at the exocyclic bromomethyl group, which behaves as a potent electrophile. The reaction proceeds via a standard SN2 mechanism, where a nucleophile attacks the methylene carbon, displacing the bromide leaving group.

The Role of the Hydrobromide Salt

The hydrobromide salt form of the starting material plays a crucial role. The pyridinium nitrogen is protonated, which significantly increases the electron-withdrawing nature of the pyridine ring. This electronic effect further activates the bromomethyl group towards nucleophilic attack. However, the acidic nature of the hydrobromide salt necessitates the use of a base to neutralize the HBr and deprotonate the nucleophile, thereby generating the active nucleophilic species for the alkylation reaction.

Choice of Nucleophile, Base, and Solvent

The success of the alkylation reaction is critically dependent on the judicious selection of the nucleophile, base, and solvent.

-

Nucleophiles: A wide range of nucleophiles can be employed, including amines, thiols, alcohols, and carbanions. The choice of nucleophile will dictate the nature of the substituent introduced at the 4-methyl position.

-

Bases: The base should be strong enough to deprotonate the nucleophile and neutralize the hydrobromic acid without promoting side reactions. Common choices include inorganic bases like potassium carbonate (K2CO3) and sodium carbonate (Na2CO3), or organic bases such as triethylamine (Et3N) and diisopropylethylamine (DIPEA).[3] The choice of base can influence reaction rates and selectivity.

-

Solvents: The solvent should be inert to the reaction conditions and capable of dissolving both the substrate and the reagents. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the ionic intermediates and promote the SN2 reaction.[3]

Visualization of the General Alkylation Pathway

The following diagram illustrates the general mechanistic pathway for the alkylation of this compound.

Caption: General mechanism for the alkylation of this compound.

Experimental Protocols

General Protocol for N-Alkylation with a Primary Amine

This protocol details a general procedure for the N-alkylation of this compound with a generic primary amine.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Potassium carbonate (K2CO3), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Solvent and Base Addition: Add anhydrous DMF to dissolve the substrate, followed by the addition of anhydrous potassium carbonate (2.5 - 3.0 eq).

-

Nucleophile Addition: Add the primary amine (1.1 - 1.2 eq) dropwise to the stirred suspension at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

-

Work-up:

-

Once the reaction is complete, quench the reaction mixture with water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

-

Wash the combined organic layers with saturated aqueous NaHCO3 solution, followed by brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.[4]

Table of Reaction Parameters

| Parameter | Recommended Condition | Rationale |

| Stoichiometry | ||

| This compound | 1.0 eq | Limiting reagent. |

| Nucleophile | 1.1 - 1.2 eq | A slight excess ensures complete consumption of the starting material. |

| Base (e.g., K2CO3) | 2.5 - 3.0 eq | Sufficient to neutralize HBr and deprotonate the nucleophile. |

| Solvent | Anhydrous DMF, MeCN, or DMSO | Polar aprotic solvents facilitate the SN2 reaction. |

| Temperature | Room Temperature (20-25 °C) | Generally sufficient for the reaction to proceed at a reasonable rate. Mild heating (40-60 °C) may be required for less reactive nucleophiles. |

| Reaction Time | 2 - 6 hours | Monitor by TLC or LC-MS for completion. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents potential side reactions with atmospheric moisture and oxygen. |

Experimental Workflow Visualization

The following diagram outlines the key steps in the experimental workflow for the alkylation reaction.

Caption: Step-by-step workflow for the alkylation of this compound.

Safety Precautions

-

This compound is a reactive and potentially hazardous chemical. Always handle it in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.[5]

Characterization of Products

The successful synthesis of the alkylated product should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product and the successful incorporation of the alkyl group.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or no product formation | Inactive nucleophile, insufficient base, or low reaction temperature. | Ensure the nucleophile is of good quality. Use a stronger base or increase the amount of base. Gently heat the reaction mixture. |

| Formation of multiple products | Over-alkylation (if the nucleophile has multiple reactive sites), or side reactions. | Use a slight excess of the nucleophile. Consider using a protecting group strategy for polyfunctional nucleophiles. |

| Starting material remains | Insufficient reaction time or low temperature. | Allow the reaction to stir for a longer period. Gently heat the reaction mixture. |

Conclusion

The alkylation of this compound is a robust and versatile reaction for the synthesis of a wide array of 4-substituted-2-bromopyridine derivatives. By carefully selecting the reaction conditions, researchers can achieve high yields of the desired products. The protocols and insights provided in this application note serve as a valuable resource for scientists engaged in the synthesis of novel compounds for drug discovery and materials science applications.

References

-

BenchChem. This compound | 32938-44-6.

-

BenchChem. Application Notes: C4-Alkylation of Pyridine Rings using Alkyl Halide Derivatives.

-

BenchChem. The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates.

-

BenchChem. Technical Support Center: Synthesis of 2-Bromo-4-methylpyridine.

-

ACS Publications. Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase.

-

ACS Publications. Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides | The Journal of Organic Chemistry.

-

PMC. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.

-

Eureka | Patsnap. Synthesis process of 2-bromo-4-iodo-3-methylpyridine.

-

ChemicalBook. 4-Bromo-2-methylpyridine synthesis.

-

Caltech Authors. Effects of Solvent, Protonation, and N-Alkylation on the ^(15)N Chemical Shifts of Pyridine and Related Compounds.

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Reductive alkylation of pyridinium salts. Part 1. Synthesis of di-, tetra- and hexa-hydropyridine esters.

-

ACS Publications. Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity.

-

PMC - NIH. Practical and Regioselective Synthesis of C4-Alkylated Pyridines.

-

Accounts of Chemical Research - ACS Publications. N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C–H Functionalization via Radical-Based Processes under Visible Light Irradiation.

-

ACS Publications. Visible-Light-Mediated C–H Alkylation of Pyridine Derivatives.

-

Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Reductive alkylation of pyridinium salts. Part 2. Utilisation of di-, tetra- and hexa-hydropyridine esters.

-

BenchChem. Technical Support Center: Enhancing the Reaction Rate of Pyridine Alkylation.

-

FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines.

-

ACS Publications. C4-Selective Alkylation of Pyridines through Amidyl-Radical- Mediated 1,2-Hydrogen Atom Transfer.

-

PMC. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance.

-

Chempedia - LookChem. Purification of Pyridine.

-

Google Patents. Process for the production of alkyl pyridines.

-

ISU ReD. Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials.

-

BenchChem. Overcoming challenges in the purification of pyridine compounds.

-

ResearchGate. Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System.

-

ECHEMI. 2-bromo-4-(dibromomethyl)pyridine SDS, 865449-19-0 Safety Data Sheets.

-

PubChem. 2-Bromo-4-(bromomethyl)pyridine | C6H5Br2N | CID 12954806.

-

PubChem. 2-(Bromomethyl)pyridine hydrobromide | C6H7Br2N | CID 2734720.

-

Fisher Scientific. 2-(Bromomethyl)pyridine hydrobromide, 98%.

-

Chem-Impex. 2-(Bromomethyl)pyridine hydrobromide.

-

The Royal Society of Chemistry. Support information.

-

Sigma-Aldrich. 2-(Bromomethyl)pyridine hydrobromide 98%.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Temperature for 2-Bromo-4-(bromomethyl)pyridine Hydrobromide Coupling Reactions

Welcome to the technical support center for optimizing coupling reactions with 2-Bromo-4-(bromomethyl)pyridine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature optimization for this versatile bifunctional reagent. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high yields and the desired chemoselectivity in your coupling reactions.

The primary challenge in working with this compound lies in its two distinct carbon-bromine bonds: a C(sp²)-Br bond at the 2-position of the pyridine ring and a C(sp³)-Br bond in the 4-(bromomethyl) group. The selective functionalization of one over the other is often critical for the success of a synthetic route, and reaction temperature is a key parameter in achieving this control.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments, with a focus on the role of reaction temperature.

Question: My Suzuki-Miyaura or Buchwald-Hartwig coupling reaction is resulting in a low yield or no product formation. What role could temperature be playing?

Answer:

Low or no product formation in these palladium-catalyzed cross-coupling reactions is a common issue, and temperature is a critical parameter to investigate.[1][2][3]

-

Insufficient Temperature: Many Suzuki-Miyaura and Buchwald-Hartwig reactions require elevated temperatures, typically in the range of 80-110 °C, to proceed at a reasonable rate.[1][2] If your reaction is sluggish, a cautious and incremental increase in temperature may be necessary to overcome the activation energy of the catalytic cycle.[4]

-

Catalyst Inhibition by the Pyridine Nitrogen: A unique challenge with 2-bromopyridine substrates is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, effectively poisoning it.[1][2] In some cases, a moderate temperature is required to achieve a balance between catalyst activity and preventing catalyst deactivation.

-

Improper Degassing: The presence of oxygen can deactivate the active Pd(0) catalyst. While not a direct temperature issue, the effectiveness of degassing can be temperature-dependent. Ensure your solvent and reaction mixture are thoroughly degassed, for example, by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.[4]

Question: I am observing the formation of multiple products. How can I use temperature to improve the chemoselectivity of my reaction?

Answer:

Achieving chemoselectivity between the C(sp²)-Br and C(sp³)-Br bonds is a primary concern with this substrate. Temperature plays a pivotal role in controlling which bond reacts preferentially.

-

Favoring C(sp²)-Br Coupling (Suzuki, Buchwald-Hartwig, etc.): For palladium-catalyzed cross-coupling reactions, the oxidative addition to the C(sp²)-Br bond on the pyridine ring is generally kinetically favored over the C(sp³)-Br bond of the bromomethyl group.[5] Running the reaction at a moderate temperature (e.g., 80-100 °C) often allows for selective coupling at the 2-position while leaving the bromomethyl group intact for subsequent transformations.[5][6]

-

Favoring C(sp³)-Br Reactivity (Nucleophilic Substitution): The bromomethyl group is highly susceptible to nucleophilic substitution (SN2) reactions. These reactions are often carried out at lower temperatures (e.g., room temperature or below) to avoid competing reactions at the C(sp²)-Br bond. If you are performing a nucleophilic substitution with an amine or thiol and observing side reactions, lowering the temperature is a key strategy.

-

Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is likely under kinetic control, favoring the product that forms the fastest.[7][8][9][10] For palladium-catalyzed couplings, this is typically the reaction at the more reactive C(sp²)-Br bond. At higher temperatures, the reaction may approach thermodynamic control, where the most stable product is favored. This could potentially lead to a different product distribution or decomposition.

Question: My reaction mixture is turning black, and I'm seeing a loss of catalytic activity. What is happening and how can I prevent it?

Answer:

The formation of a black precipitate, often referred to as "palladium black," is a sign of catalyst decomposition and is frequently linked to excessive reaction temperatures.[2]

-

Thermal Instability of the Catalyst: Palladium catalysts, particularly the active Pd(0) species, can be thermally unstable. At temperatures exceeding their stability range (which can be ligand-dependent), the catalyst can agglomerate and precipitate out of solution as inactive palladium black.[2]

-

Troubleshooting Steps:

-

Lower the Reaction Temperature: If you observe catalyst decomposition, the most straightforward solution is to run the reaction at a lower temperature.

-

Screen Different Ligands: The choice of ligand significantly impacts the thermal stability of the palladium catalyst. Bulky, electron-rich phosphine ligands can enhance catalyst stability and may allow for higher reaction temperatures if required.[3]

-

Ensure an Inert Atmosphere: As mentioned previously, oxygen can contribute to catalyst degradation. Rigorous exclusion of air is crucial.[4]

-

Question: I am seeing byproducts that suggest my starting material or product is decomposing. How does temperature contribute to this?

Answer:

Thermal decomposition of the starting material or the desired product can be a significant issue at elevated temperatures.

-

Thermal Stability of this compound: While this compound is relatively stable, it can decompose at very high temperatures.[11] Thermal decomposition of similar brominated compounds can lead to the formation of hydrogen bromide and other degradation products.[12]

-

Decomposition of Coupling Partners: Your coupling partner (e.g., boronic acid, amine) may also be thermally sensitive. For instance, boronic acids can undergo protodeboronation at higher temperatures, reducing the concentration of the active nucleophile.[3]

-

Side Reactions of the Product: The desired product may also be susceptible to further reactions or decomposition at the reaction temperature.

-

Mitigation Strategies:

-

Determine the Thermal Stability: If you suspect decomposition, consider running a thermal stability study on your starting materials and product using techniques like thermogravimetric analysis (TGA).

-

Optimize for the Lowest Effective Temperature: The goal is to find a temperature that is high enough for the desired reaction to proceed efficiently but low enough to minimize decomposition and side reactions.

-

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for a Suzuki-Miyaura coupling with this compound?

A1: A good starting point for a Suzuki-Miyaura coupling to selectively react at the 2-position is typically in the range of 80-100 °C.[5][6] It is highly recommended to perform a small-scale temperature screen (e.g., at 70 °C, 85 °C, and 100 °C) to find the optimal balance between reaction rate and selectivity for your specific substrates.

Q2: What is a suitable starting temperature for a Buchwald-Hartwig amination at the 2-position?

A2: Similar to Suzuki-Miyaura couplings, a starting temperature of 80-100 °C is generally recommended for Buchwald-Hartwig aminations of 2-bromopyridines.[2][13] Given the potential for catalyst inhibition by the pyridine nitrogen, careful optimization is crucial.

Q3: How do I set up a temperature optimization experiment?

A3: A systematic approach is key. You can use a parallel synthesis setup to run the same reaction at several different temperatures simultaneously (e.g., in a heating block with multiple wells). Monitor the reactions by a suitable analytical technique like TLC, LC-MS, or GC-MS to track the consumption of starting material and the formation of the desired product and any byproducts. This will allow you to determine the optimal temperature for your specific transformation. A detailed protocol is provided in the next section.

Q4: Can microwave heating be used to optimize the reaction temperature?

A4: Yes, microwave-assisted synthesis can be an excellent tool for rapid temperature optimization.[6] It allows for precise temperature control and can significantly reduce reaction times. However, it's important to be aware that the rapid heating rates can sometimes lead to different outcomes compared to conventional heating.

Data Presentation

The following table summarizes key temperature-related parameters and their potential impact on coupling reactions with this compound.

| Parameter | Typical Range | Potential Issues at Lower Temperatures | Potential Issues at Higher Temperatures |

| Reaction Temperature | 80-110 °C | Slow or incomplete reaction | Catalyst decomposition, side reactions, loss of chemoselectivity, starting material/product decomposition |

| Catalyst Stability | Ligand-dependent | - | Formation of palladium black, loss of activity |

| Chemoselectivity | Temperature-dependent | May favor kinetic product (C(sp²)-Br coupling) | Potential for loss of selectivity, reaction at C(sp³)-Br |

| Side Reactions | - | - | Protodeboronation (Suzuki), hydrodehalogenation (Buchwald-Hartwig), polymerization |

Experimental Protocols

Protocol for Temperature Optimization of a Suzuki-Miyaura Coupling for Chemoselective C(sp²)-Br Arylation

This protocol describes a systematic approach to screen for the optimal reaction temperature to favor coupling at the 2-position of this compound.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, K₃PO₄)

-

Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)

-

Reaction vessels (e.g., microwave vials with stir bars)

-

Parallel synthesis heating block or multiple individual heating stations

-

Analytical equipment (TLC plates, LC-MS or GC-MS)

Procedure:

-

Reaction Setup (Perform in a fume hood under an inert atmosphere, e.g., in a glovebox or using Schlenk techniques):

-

To each of three reaction vessels, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (e.g., 2-5 mol%) to each vessel.

-

Add the degassed solvent to each vessel to achieve the desired concentration.

-

-

Temperature Screening:

-

Place the reaction vessels in a pre-heated parallel synthesis block at three different temperatures (e.g., 70 °C, 85 °C, and 100 °C).

-

Alternatively, set up three separate reactions in oil baths at the desired temperatures.

-

-

Reaction Monitoring:

-

After a set time (e.g., 1 hour), carefully take a small aliquot from each reaction mixture for analysis.

-

Analyze the aliquots by TLC, LC-MS, or GC-MS to determine the extent of starting material consumption, desired product formation, and the presence of any byproducts (e.g., product from coupling at the bromomethyl position or di-coupled product).

-

Continue to monitor the reactions at regular intervals (e.g., every 2-4 hours) until the reaction at the optimal temperature appears complete or has stalled.

-

-

Data Analysis and Optimization:

-

Compare the results from the different temperatures. The optimal temperature will provide the highest yield of the desired C(sp²)-coupled product with the minimal formation of byproducts in a reasonable timeframe.

-

If necessary, a second round of optimization can be performed with a narrower temperature range around the initial optimum.

-

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting temperature-related issues in the coupling reactions of this compound.

Caption: Troubleshooting workflow for temperature optimization.

References

-

Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Conversion of Benzylic and Allylic Halides into α-Aryl and β,γ-Unsaturated Tertiary Amides by the Use of a Carbamoylsilane. Retrieved from [Link]

-

Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

-

ResearchGate. (2007). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

ResearchGate. (n.d.). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Macmillan Group - Princeton University. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Retrieved from [Link]

-

PubMed. (2002). Hydrogen abstraction and decomposition of bromopicrin and other trihalogenated disinfection byproducts by GC/MS. Retrieved from [Link]

-

Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Journal of the American Chemical Society. (2001). Room-Temperature Alkyl−Alkyl Suzuki Cross-Coupling of Alkyl Bromides that Possess β Hydrogens. Retrieved from [Link]

-

PubMed Central. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. Retrieved from [Link]

-

Chemical Engineering Transactions. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]

-

Green Chemistry. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Retrieved from [Link]

-

PubMed Central. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Retrieved from [Link]

-

CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]

-

PubMed. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Retrieved from [Link]

-

Semantic Scholar. (1998). Palladium-Catalyzed Coupling Reaction of 4-Alkylnitrobenzenes with Aryl Bromides at Their Benzylic Position. Retrieved from [Link]

-

PubMed Central. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Retrieved from [Link]

-

Chemical Engineering Transactions. (2016). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Retrieved from [Link]

-

Vapourtec. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Bromomethyl)pyridine hydrobromide. Retrieved from [Link]

-

American Chemical Society. (2025). Cross Coupling Reactions: - ACS Fall 2025. Retrieved from [Link]

-

PubMed Central. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved from [Link]

-

PubMed. (2007). Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. Retrieved from [Link]

-

PubMed Central. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). The thermal decomposition of azidopyridines. Retrieved from [Link]

-

PubMed Central. (n.d.). Thermal Decomposition of Brominated Butyl Rubber. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. This compound | 32938-44-6 | Benchchem [benchchem.com]

- 12. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Technical Support Guide: Minimizing Side Reactions with 2-Bromo-4-(bromomethyl)pyridine Hydrobromide

[1]

Core Directive: The "Jekyll & Hyde" Stability Profile

The central challenge with 2-Bromo-4-(bromomethyl)pyridine hydrobromide is its dual nature.

-

The Salt (HBr): Stable, crystalline, and manageable.

-

The Free Base: Highly unstable. Once neutralized, the pyridine nitrogen becomes nucleophilic and attacks the electrophilic bromomethyl group of a neighboring molecule.

The Golden Rule: Never isolate the free base as a neat oil or concentrated solution. Always generate it in situ or in a dilute, biphasic system.

Mechanism of Failure: Self-Quaternization[1]

Before troubleshooting, you must understand why the reaction fails. The most common failure mode is the formation of an insoluble "black tar" or "brown gum" instead of the desired product.

The Polymerization Pathway

When the HBr salt is neutralized, the pyridine nitrogen (

Figure 1: The kinetic pathway of self-quaternization.[1] The 2-Bromo substituent slows this slightly compared to the non-halogenated analog, but does not prevent it.

Troubleshooting & FAQs

Scenario A: "I added base to the starting material, and it turned into a black gum before I added my nucleophile."

Diagnosis: Premature Free-Basing.[1] Explanation: You created a high concentration of the free base without a nucleophile present to intercept it. The molecule reacted with itself. Solution:

-

Do not pre-neutralize. Add the nucleophile before the base.

-

Order of Addition: Suspend the HBr salt and your nucleophile in the solvent first. Add the base (e.g., TEA, DIPEA, or Carbonate) dropwise as the final step. This ensures that as soon as a molecule of free base is generated, it is statistically more likely to encounter your nucleophile than another pyridine molecule.

Scenario B: "I see a new spot on TLC that isn't my product or the polymer. It looks like an alcohol."

Diagnosis: Hydrolysis (Formation of 2-bromo-4-(hydroxymethyl)pyridine).[1] Explanation: The benzylic-like C-Br bond is extremely labile.[1] If your solvent is "wet" or if you use an aqueous base without a phase transfer catalyst, water competes as a nucleophile. Solution:

-

Solvent Hygiene: Use anhydrous solvents (DCM, DMF, or Acetonitrile) dried over molecular sieves.

-

Atmosphere: Conduct the reaction under Nitrogen or Argon.

-

Alternative: If you must use aqueous conditions, use a biphasic system (DCM/Water) which protects the reactive alkyl bromide in the organic layer.

Scenario C: "I am getting a mixture of alkylated products. The 2-Br position is also reacting."

Diagnosis: Loss of Chemoselectivity.

Explanation: While the 4-bromomethyl group (

-

Temperature Control: Keep the reaction at 0°C to Room Temperature . Do not reflux unless necessary. The

reaction at the methyl group should proceed readily at ambient temperatures. -

Base Selection: Avoid strong alkoxide bases (NaOEt, NaOtBu) which can promote elimination or